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molecular formula C5H6BrF2NO B8584146 N-allyl-2-bromo-2,2-difluoroacetamide

N-allyl-2-bromo-2,2-difluoroacetamide

Cat. No. B8584146
M. Wt: 214.01 g/mol
InChI Key: DUFXSLMWYOUJRA-UHFFFAOYSA-N
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Patent
US08933105B2

Procedure details

Ethyl bromodifluoroacetate (100 g) was cooled to 0° C., and allylamine (39 mL) was added dropwise. The mixture was stirred at room temperature for 14 hr, and concentrated under reduced pressure. Water was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed successively with 1 mol/L hydrochloric acid, water, saturated aqueous sodium hydrogen carbonate solution, and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound as a colorless oil (yield 105 g, 100%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.[CH2:10]([NH2:13])[CH:11]=[CH2:12]>>[CH2:10]([NH:13][C:3](=[O:5])[C:2]([Br:1])([F:8])[F:9])[CH:11]=[CH2:12]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Step Two
Name
Quantity
39 mL
Type
reactant
Smiles
C(C=C)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 14 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed successively with 1 mol/L hydrochloric acid, water, saturated aqueous sodium hydrogen carbonate solution, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C=C)NC(C(F)(F)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 105 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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